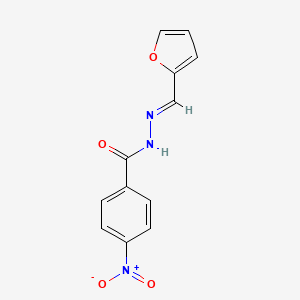![molecular formula C19H21N3O B11556117 N'-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide](/img/structure/B11556117.png)
N'-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
The synthesis of N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Industrial production methods may involve the use of catalysts to increase the reaction rate and yield.
Chemical Reactions Analysis
N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide can be compared with other hydrazone derivatives. Similar compounds include:
- N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide
- N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide
- N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of N’-[(1E,2E)-3-[4-(Dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-phenylacetohydrazide lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-phenylacetamide |
InChI |
InChI=1S/C19H21N3O/c1-22(2)18-12-10-16(11-13-18)9-6-14-20-21-19(23)15-17-7-4-3-5-8-17/h3-14H,15H2,1-2H3,(H,21,23)/b9-6+,20-14+ |
InChI Key |
UXNFIKCIKRUKFO-KEAYEENMSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NNC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}naphthalene-1-carboxamide](/img/structure/B11556041.png)
![2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11556044.png)
![N-(2-ethoxyphenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11556055.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11556056.png)
![2-(4-chlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11556057.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11556062.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11556073.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11556079.png)

![1-[4-(Hexyloxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11556096.png)
![2-bromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11556121.png)
![4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11556127.png)
![2-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}pyridin-3-ol](/img/structure/B11556133.png)

